1-(6-Methylpyridin-3-YL)piperazine is a chemical compound with the molecular formula and a molecular weight of 177.25 g/mol. This compound is notable for its structural features, particularly the combination of a piperazine ring and a pyridine derivative. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under the CAS number 845617-33-6, and its information can be found in databases such as PubChem and BenchChem, which provide detailed chemical data and synthesis methods.
1-(6-Methylpyridin-3-YL)piperazine can be classified as a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-anxiety effects. The presence of the methylpyridine moiety enhances its potential interactions with biological targets.
The synthesis of 1-(6-Methylpyridin-3-YL)piperazine has been explored through various methods:
The molecular structure of 1-(6-Methylpyridin-3-YL)piperazine features:
InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
OQQGPLUJVKMDEB-UHFFFAOYSA-N
1-(6-Methylpyridin-3-YL)piperazine can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 1-(6-Methylpyridin-3-YL)piperazine involves its interaction with specific biological targets:
The compound is believed to modulate neurotransmitter systems by mimicking natural neurotransmitters due to its structural similarities. It may interact with receptors such as serotonin or dopamine receptors, influencing their activity through hydrogen bonding and hydrophobic interactions.
Studies indicate that this compound can alter gene expression related to metabolic pathways and affect cellular signaling processes .
Physical constants such as boiling point and density provide insights into its stability and handling requirements during synthesis and application.
The applications of 1-(6-Methylpyridin-3-YL)piperazine span various scientific fields:
1-((6-Methylpyridin-3-yl)methyl)piperazine represents a structurally distinct piperazine derivative characterized by the fusion of a methylpyridinyl moiety with the piperazine core. This molecular architecture positions it within a privileged scaffold in medicinal chemistry, leveraging the dual nitrogen atoms of piperazine for hydrogen bonding and basicity alongside the aromatic character and directional properties of the methylpyridinyl group. The compound serves as a critical intermediate and pharmacophore in developing therapeutics targeting central nervous system disorders, infectious diseases, and oncology. Its emergence reflects ongoing efforts to optimize pharmacokinetic profiles and target selectivity within piperazine-based drug discovery programs, where strategic substitution patterns enable fine-tuning of molecular properties [7] [8].
Piperazine derivatives constitute a cornerstone of modern pharmaceutical development, ranking as the third most utilized N-heterocycle in FDA-approved drugs after piperidine and pyridine. This prominence stems from the ring's exceptional versatility: the two nitrogen atoms (at positions 1 and 4) serve as hydrogen bond acceptors and donors, while also providing sites for diverse functionalization. The piperazine scaffold contributes significantly to enhancing water solubility through its basic nitrogen atoms (pKa ~9 for N4), thereby improving oral bioavailability and pharmacokinetic profiles of drug candidates. This moiety effectively balances lipophilicity and polarity, facilitating blood-brain barrier penetration for CNS-targeting agents while maintaining sufficient solubility for systemic distribution [7] [8].
Table 1: Therapeutic Applications of Selected Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Primary Mechanism of Action | Year of FDA Approval |
---|---|---|---|
Cetirizine | Antihistamine | Selective H1-receptor antagonist | 1995 |
Flunarizine | Antimigraine/Calcium blocker | Selective calcium channel blocker | 1983 (EU) |
Buclizine | Antiemetic/Antihistamine | H1-receptor antagonist | 1959 |
Oxatomide | Antihistamine | Mast cell stabilizer & H1 antagonist | 1981 (EU) |
Indinavir (contains piperazine) | Antiretroviral | HIV-1 protease inhibitor | 1996 |
Pharmacologically, piperazine derivatives span an extraordinary breadth of therapeutic applications. Antihistamines like cetirizine leverage piperazine's capacity for receptor interaction, while anticancer agents exploit its ability to position aromatic systems for DNA intercalation or kinase inhibition. In antimicrobial development, particularly against HIV, piperazine serves as a crucial linker that maintains spatial orientation between pharmacophoric elements targeting viral enzymes like reverse transcriptase and integrase. The scaffold's conformational flexibility allows optimization of binding interactions with minimal entropic penalty, contributing to high-affinity target engagement across target classes [5] [7]. Current research continues to expand these applications, with piperazine derivatives demonstrating activity against challenging therapeutic targets including metabotropic glutamate receptors (mGluR5) for neurological disorders and novel antiparasitic agents for neglected tropical diseases [10].
The 6-methylpyridin-3-ylmethyl substituent confers distinct structural and electronic advantages when incorporated into piperazine derivatives. This heteroaromatic system features a pyridine nitrogen at the meta position relative to the methylene linker, creating a directional vector for target engagement while the methyl group at the ortho position provides steric modulation and lipophilicity adjustment. The electronic profile combines aromatic π-system characteristics with hydrogen-bond accepting capability at the pyridinyl nitrogen, creating a versatile recognition element for biological targets. The methylene bridge (-CH₂-) between the pyridine and piperazine allows conformational flexibility while maintaining electronic conjugation, facilitating optimal positioning for receptor binding [2] [9].
Table 2: Calculated Physicochemical Properties of 1-((6-Methylpyridin-3-yl)methyl)piperazine and Related Structures
Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | pKa Prediction (Basic) |
---|---|---|---|---|---|---|
1-((6-Methylpyridin-3-yl)methyl)piperazine | C₁₁H₁₇N₃ | 191.27 | 1.12 | 3 | 0 | 9.1 (piperazine N4), 5.3 (pyridine N) |
1-[1-(6-Methylpyridin-3-yl)ethyl]piperazine | C₁₂H₁₉N₃ | 205.30 | 1.58 | 3 | 0 | 9.2 (piperazine N4) |
1-[1-(6-Methylpyridin-3-yl)propyl]piperazine | C₁₃H₂₁N₃ | 219.33 | 2.03 | 3 | 0 | 9.3 (piperazine N4) |
(cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine | C₁₁H₁₆N₂ | 176.26 | 1.34 | 2 | 0 | 8.9 (tertiary amine) |
Comparative analysis of structural analogs reveals how modifications impact properties. Replacing the methylene linker with ethyl (C₁₂H₁₉N₃) or propyl (C₁₃H₂₁N₃) chains increases logP by approximately 0.46 per methylene unit, enhancing membrane permeability but potentially reducing aqueous solubility. The methyl group ortho to the nitrogen in the pyridine ring provides steric protection against metabolic oxidation while moderately increasing lipophilicity compared to unsubstituted analogs. This substitution pattern creates a balanced molecular profile where the pyridine ring contributes to π-π stacking interactions and directional hydrogen bonding, while the methyl group provides metabolic stability [1] [4] [6]. The molecule's capacity for forming multiple non-covalent interactions is evidenced by its hydrogen bonding profile (3 acceptors, 0 donors) and polar surface area (~15.7 Ų), supporting target engagement without compromising membrane permeability [9].
Piperazine-containing compounds have evolved significantly since their initial therapeutic application as anthelmintic agents in the 1940s. The discovery of piperazine's antifilarial activity at Lederle Laboratories marked the scaffold's entry into medicinal chemistry, establishing its potential as a biologically active framework. Subsequent decades witnessed strategic incorporation of aromatic systems, including pyridine derivatives, to enhance CNS penetration and receptor affinity. The specific emergence of 6-methylpyridin-3-yl derivatives correlates with increased understanding of structure-metabolism relationships during the 1990s, when methyl substituents were systematically employed to block vulnerable metabolic sites on heteroaromatic systems [7] [8].
Table 3: Evolution of Piperazine-Pyridine Hybrids in Drug Discovery
Time Period | Development Milestone | Representative Compound Advancements |
---|---|---|
1940s-1950s | Initial anthelmintic applications | Piperazine citrate for parasitic infections |
1960s-1980s | Expansion into psychopharmacology | Trifluoperazine (antipsychotic with piperazine side chain) |
1990s | Rational design of metabolic stability | Introduction of methylpyridyl substituents |
Early 2000s | HIV protease inhibitors development | Piperazine-containing indinavir optimization |
2010-Present | Targeted therapies with optimized piperazine-pyridine hybrids | mGluR5 NAMs, anti-Cryptosporidium agents |
The new millennium witnessed accelerated adoption of the 6-methylpyridin-3-ylmethyl-piperazine motif in lead optimization programs. Its application in HIV drug discovery is particularly noteworthy, where researchers exploited the pyridine-piperazine interaction to enhance binding to reverse transcriptase and integrase enzymes. Approximately 23.5% of new drugs approved between 1981-2019 originated from natural products or derivatives, with piperazine hybrids constituting a significant subgroup [7] [8]. Contemporary research leverages this structural motif in targeted therapeutic areas including metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators for neurological disorders like Parkinson's disease dyskinesia, exemplified by compounds such as PF-470 , and novel antiparasitic agents targeting Cryptosporidium [10]. The scaffold's versatility continues to drive its adoption in emerging fields, with recent applications in kinase inhibitor development for oncology and allosteric modulators for neurological conditions, affirming its enduring value in addressing evolving therapeutic challenges [7] [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3